![molecular formula C19H26N4O2 B2987442 (1R,4R)-叔丁基 N-[4-(喹唑啉-4-基氨基)环己基]氨基甲酸酯 CAS No. 1448855-28-4](/img/structure/B2987442.png)
(1R,4R)-叔丁基 N-[4-(喹唑啉-4-基氨基)环己基]氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains a quinazoline group, which is a bicyclic system consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring. The quinazoline moiety is often found in various pharmaceuticals due to its wide range of biological activities .
Molecular Structure Analysis
The molecular structure of a similar compound has been studied using X-ray diffraction . This technique allows for the determination of the atomic and molecular structure of a crystal, from which one can infer the positions of the atoms, their chemical bonds, their crystallographic disorder and various other information.科学研究应用
药物化学应用
拮抗剂和激动剂活性:与喹唑啉酮结构相关的化合物已被研究其与 GABAA/苯二氮卓受体的结合亲和力,表现出一系列内在效能。这表明在设计针对这些受体的新的治疗剂时有潜在的应用 (Tenbrink 等,1994)。
激酶抑制:喹唑啉衍生物已被研究其作为血管内皮生长因子受体-2 (VEGFR-2) 激酶结构域的共价结合不可逆抑制剂的作用,显示出癌症治疗的潜力 (Wissner 等,2005)。
抗疟活性:N-叔丁基异喹啉,一种与 4-氨基喹啉类相关的化合物,已经过全面的临床前评估,突出了叔丁基氨基甲酸酯衍生物在开发新的抗疟疾药物中的重要性 (O’Neill 等,2009)。
材料科学应用
- 光物理性质:已经合成了苯并噻唑改性的咔唑衍生物,包括具有叔丁基基团的衍生物,并发现它们能够形成能够发出强蓝光的有机凝胶。这些材料显示出作为荧光传感材料检测挥发性酸蒸气的前景 (Sun 等,2015)。
合成方法
氧化环化:叔丁基氢过氧化物/K3PO4 促进的氧化环化促进了喹唑啉-4(3H)-酮的合成,证明了叔丁基氨基甲酸酯衍生物在产生功能化杂环中的效用 (Jia 等,2016)。
环状脲类稠合喹唑啉酮:研究还集中在合成具有 N-稠合的中等环脲的喹唑啉酮,显示了叔丁基(2-(4-氧代-2-(4-氧代戊基)喹唑啉-3(4H)-基)乙基)氨基甲酸酯在产生复杂分子结构中的多功能性 (Saebang 等,2022)。
作用机制
Target of Action
The primary target of the compound (1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate is Cyclin-dependent kinase 12 (CDK12) . CDK12 is a key player in the coordination of transcription with elongation and mRNA processing .
Mode of Action
The compound interacts with CDK12 by inhibiting its activity . This inhibition is achieved by binding to the active site of the enzyme, thereby preventing it from carrying out its normal function .
Biochemical Pathways
The inhibition of CDK12 affects the transcription and mRNA processing pathways . CDK12 is involved in the phosphorylation of Ser2 in the C-terminal domain of RNA polymerase II . Therefore, the inhibition of CDK12 by the compound results in the decreased phosphorylation of Ser2 .
Pharmacokinetics
The compound has been described as having good physicochemical properties , which may suggest favorable ADME characteristics.
Result of Action
The inhibition of CDK12 by the compound leads to growth inhibition in certain cell types, such as SK-BR-3 cells . This suggests that the compound could potentially be used as a therapeutic agent for conditions characterized by uncontrolled cell growth .
属性
IUPAC Name |
tert-butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-19(2,3)25-18(24)23-14-10-8-13(9-11-14)22-17-15-6-4-5-7-16(15)20-12-21-17/h4-7,12-14H,8-11H2,1-3H3,(H,23,24)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYYEMBOMWKMBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。